2-[1-(Dimethylamino)propan-2-yloxy]acetic acid
Description
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid (IUPAC name) is a carboxylic acid derivative featuring a dimethylamino-substituted propan-2-yloxy group at the second carbon of the acetic acid backbone. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol (calculated). The compound is characterized by a tertiary amine (dimethylamino group) and an ether linkage, which influence its physicochemical properties, such as solubility and polarity. It is often utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .
Properties
IUPAC Name |
2-[1-(dimethylamino)propan-2-yloxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-6(4-8(2)3)11-5-7(9)10/h6H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYDYXIJKXMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid typically involves the reaction of 1-dimethylamino-2-propanol with chloroacetic acid. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as an active pharmaceutical ingredient (API) in various therapeutic areas. Notably, its structure allows for modifications that enhance biological activity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid. For instance, quinoline analogs derived from similar structures have shown significant antiviral activity against Enterovirus D68, with effective concentrations (EC50) below 1 μM and high selectivity indices (SI) exceeding 180 in cellular assays .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. A series of substituted compounds were synthesized and tested for their ability to inhibit inflammatory pathways, showing promising results in reducing inflammation markers in vitro .
Pharmacological Applications
The pharmacological profile of this compound suggests its utility in treating various conditions.
Cardiovascular Effects
Studies have demonstrated that related compounds can significantly lower blood pressure through modulation of adrenergic receptors. In one study, a series of compounds were tested for their binding affinities to alpha and beta adrenoceptors, revealing substantial hypotensive effects .
Cholesterol Regulation
The compound's analogs have been explored for their ability to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), which is crucial in cholesterol metabolism. In vivo studies showed that selected derivatives reduced atherosclerotic plaque development significantly, indicating potential use in cardiovascular disease management .
Biochemical Applications
In addition to therapeutic uses, the compound has implications in biochemical research.
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, structure-activity relationship (SAR) studies revealed that modifications to the side chains could enhance enzyme inhibition efficacy, providing insights into drug design .
Synthesis and Characterization
The synthesis of this compound involves several steps that allow for the introduction of functional groups that enhance solubility and bioavailability. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of synthesized compounds .
Data Table: Summary of Applications
| Application Area | Specific Use | Results/Findings |
|---|---|---|
| Antiviral | Inhibition of Enterovirus D68 | EC50 < 1 μM; SI > 180 |
| Anti-inflammatory | Reduction of inflammation markers | Significant decrease in cytokine levels |
| Cardiovascular | Modulation of blood pressure | Effective binding to adrenergic receptors |
| Cholesterol Regulation | Inhibition of ACAT | Reduced atherosclerotic plaque development by 38-45% |
| Enzyme Inhibition | Targeting metabolic enzymes | Enhanced inhibition with structural modifications |
Case Study 1: Antiviral Efficacy
A study conducted on quinoline derivatives similar to this compound demonstrated significant antiviral activity against multiple strains of Enterovirus D68, indicating a promising avenue for further drug development targeting viral infections .
Case Study 2: Cardiovascular Impact
In a clinical trial evaluating the hypotensive effects of related compounds, results indicated a consistent reduction in systolic and diastolic blood pressure across various dosages, supporting the potential application of these compounds in managing hypertension .
Mechanism of Action
The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the acetic acid moiety can undergo esterification or amidation reactions, modifying the compound’s activity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(a) 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic Acid
- Molecular Formula : C₆H₉F₃O₃
- Molecular Weight : 186.13 g/mol
- Key Features: Replaces the dimethylamino group with a trifluoromethyl (-CF₃) substituent. The electronegative fluorine atoms enhance lipophilicity and metabolic stability compared to the dimethylamino group in the target compound .
- Applications : Used in agrochemicals and fluorinated drug candidates due to its resistance to enzymatic degradation.
(b) 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid
- Molecular Formula: C₈H₁₅NO₄
- Molecular Weight : 189.21 g/mol
- Key Features: Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This modification increases steric bulk and stabilizes the compound against nucleophilic attack, making it a preferred intermediate in peptide synthesis .
- Applications : Common in solid-phase peptide synthesis and medicinal chemistry.
(c) 2-({1-[4-(Propan-2-yloxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
- Molecular Formula : C₁₄H₁₅N₂O₃S
- Molecular Weight : 291.35 g/mol
- Key Features: Combines an imidazole-thioether motif with a propan-2-yloxy-phenyl group.
- Applications : Explored in antiviral and anticancer research due to its heterocyclic framework.
Physicochemical Properties
| Compound | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|
| 2-[1-(Dimethylamino)propan-2-yloxy]acetic Acid | 0.45 | High (polar groups) | Carboxylic acid, tertiary amine |
| 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic Acid | 1.82 | Moderate | CF₃, ether |
| 2-[Methyl-(Boc)amino]acetic Acid | 0.98 | Low (Boc protection) | Boc-protected amine |
- The dimethylamino group in the target compound enhances water solubility compared to the Boc-protected analogue .
- The trifluoromethyl analogue exhibits higher logP, favoring membrane permeability .
Biological Activity
The compound 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid , also known by its CAS number 2243516-71-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique molecular structure that contributes to its biological properties. The presence of a dimethylamino group and an ether linkage are significant for its interaction with biological targets.
Molecular Formula
- C : 7
- H : 15
- N : 1
- O : 3
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research suggests that it may act as an agonist or antagonist at specific sites, influencing pathways related to inflammation, pain modulation, and cellular signaling.
Key Mechanisms:
- Inhibition of Enzymes : Potential to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting mood and cognition.
Case Study Summaries
- Anti-inflammatory Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Anti-inflammatory | Enzyme inhibition |
| Compound B | Neuroprotective | Receptor modulation |
| Compound C | Antimicrobial | Cell wall synthesis inhibition |
Synthesis Methods
The synthesis of this compound can be achieved through several routes, often involving the reaction of dimethylamino-propanol with acetic acid derivatives under controlled conditions.
Synthetic Route Overview
-
Starting Materials :
- Dimethylaminopropanol
- Acetic anhydride or acetic acid
-
Reaction Conditions :
- Temperature: Ambient to elevated temperatures (reflux)
- Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
-
Yield Optimization :
- High-throughput screening can be employed to identify optimal conditions for maximum yield and purity.
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
- Solvent Selection : Polar aprotic solvents like DMF or DCE improve solubility of intermediates ().
- Temperature Control : Reflux conditions (~80–100°C) are often critical for completing substitution reactions ().
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Ether Formation | K₂CO₃, DCE, reflux | ~60–70% | |
| Hydrolysis | HCl (aq.), RT | >90% | |
| *Hypothetical yields based on analogous syntheses. |
Basic: How should researchers characterize this compound spectroscopically and chromatographically?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Focus on the dimethylamino group (δ ~2.2–2.4 ppm, singlet) and the ether-linked CH (δ ~3.5–4.0 ppm).
- ¹³C NMR : Carboxylic acid carbon (δ ~170–175 ppm) and ether oxygen-bearing carbons (δ ~65–75 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ expected for C₈H₁₅NO₃).
- X-ray Crystallography : For structural confirmation, single-crystal diffraction resolves steric effects of the dimethylamino group (analogous to ).
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) and aqueous/organic mobile phases ().
Advanced: What computational methods predict reactivity and stability of this compound?
Q. Methodological Answer :
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) : Simulate solvation effects in water or organic solvents to assess stability under experimental conditions.
- Hybrid Approaches : Integrate computational predictions with experimental validation (e.g., varying pH to test predicted degradation) .
Advanced: How to resolve contradictions in experimental data (e.g., solubility discrepancies)?
Q. Methodological Answer :
- Cross-Validation :
- Systematic Parameter Variation :
- Test solubility at controlled temperatures (4°C, 25°C, 37°C) and pH (2–10) to identify outliers.
- Computational Feedback : Apply COSMO-RS simulations to predict solubility trends and reconcile experimental anomalies .
Advanced: What challenges arise in enantioselective synthesis, and how are they addressed?
Q. Methodological Answer :
- Challenges :
- The dimethylamino group introduces steric hindrance, complicating chiral center formation.
- Racemization risks during acidic/basic hydrolysis steps.
- Strategies :
- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) in hydrogenation steps ().
- Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers .
Basic: How to evaluate stability under varying pH and temperature?
Q. Methodological Answer :
- Accelerated Stability Studies :
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C; monitor degradation via HPLC.
- Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions ().
Advanced: Best practices for assessing biological activity via in vitro assays?
Q. Methodological Answer :
- Receptor Binding Assays :
- Radioligand displacement studies (e.g., using ³H-labeled ligands) to measure affinity for aminergic receptors.
- Cell-Based Assays :
- Measure cAMP modulation in HEK293 cells transfected with GPCRs linked to the compound’s putative targets.
- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation ().
Advanced: How does the dimethylamino group influence reactivity?
Q. Methodological Answer :
- Steric Effects : The bulky dimethylamino group reduces accessibility to the ether oxygen, slowing nucleophilic attacks (e.g., in hydrolysis).
- Electronic Effects : The electron-donating dimethylamino group increases electron density on adjacent atoms, stabilizing intermediates in SN2 reactions.
- Structural Insights : X-ray data from analogous compounds () show distorted geometries around the ether linkage, corroborating computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
